

An In-depth Technical Guide on the Spectroscopic Data of (-)-Eriobofuran

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | 9-Hydroxyeriobofuran | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Eriobofuran, a dibenzofuran derivative isolated from Eriobotrya japonica. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug development and other scientific research. It is important to note that the compound name "9-Hydroxyeriobofuran" appears to be a misnomer, and the scientifically reported compound is (-)-Eriobofuran, chemically identified as 2,4-dimethoxy-3-hydroxydibenzofuran.

Spectroscopic Data

The structural elucidation of (-)-Eriobofuran was achieved through detailed analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. The data presented below has been compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of (-)-Eriobofuran.

| lon | m/z (Observed) | Molecular Formula |
|------|----------------|-------------------|
| [M]+ | 244.0736 | C14H12O4 |



Nuclear Magnetic Resonance (NMR) Data

The 1 H and 13 C NMR spectra were recorded in CDCl 3 at 500 MHz and 125 MHz, respectively. The chemical shifts (3) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (3) are in Hertz (Hz).

¹H NMR Spectroscopic Data of (-)-Eriobofuran (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|----------|---------|--------------|--------|
| 1 | 7.97 | d | 7.8 |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 4a | - | - | - |
| 5b | - | - | - |
| 6 | 7.50 | d | 8.3 |
| 7 | 7.30 | t | 7.8 |
| 8 | 7.42 | t | 8.3 |
| 9 | - | - | - |
| 9a | - | - | - |
| 2-OCH₃ | 4.01 | S | - |
| 4-OCH₃ | 4.10 | S | - |
| 3-OH | 5.86 | S | - |

¹³C NMR Spectroscopic Data of (-)-Eriobofuran (125 MHz, CDCl₃)



| Position | δ (ppm) |
|----------|---------|
| 1 | 111.4 |
| 2 | 140.2 |
| 3 | 137.9 |
| 4 | 140.5 |
| 4a | 120.7 |
| 5b | 124.9 |
| 6 | 121.0 |
| 7 | 122.8 |
| 8 | 127.1 |
| 9 | 111.8 |
| 9a | 148.9 |
| 2-OCH₃ | 61.2 |
| 4-OCH₃ | 61.5 |

Experimental Protocols

Isolation of (-)-Eriobofuran

The dried leaves of Eriobotrya japonica were subjected to extraction with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions containing the desired compound were identified by thin-layer chromatography (TLC) and combined. Further purification was achieved by repeated column chromatography on silica gel and preparative TLC to yield pure (-)-Eriobofuran.

Spectroscopic Analysis

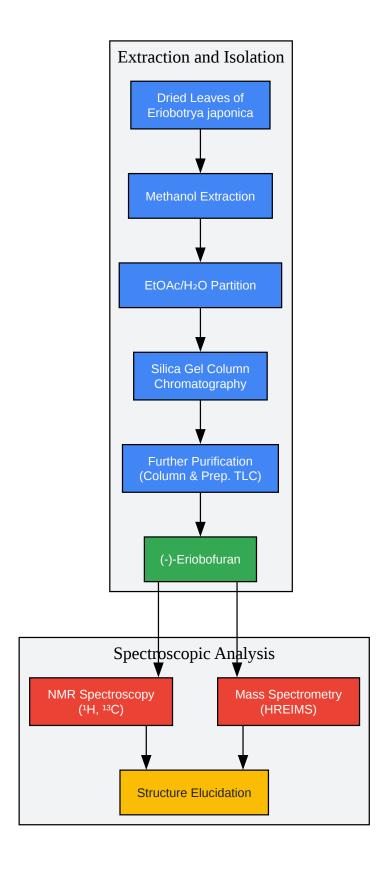


- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using the electron impact (EI) ionization method.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of (-)-Eriobofuran.





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Caption: Workflow for the isolation and structural elucidation of (-)-Eriobofuran.







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